Cas no 75837-75-1 (1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)

1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 1-(4-CHLOROPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE
- 1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile
- 5-Pyrimidinecarbonitrile,1-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-
- MFCD00172907
- CS-0357822
- FT-0679928
- SCHEMBL11245813
- J-503277
- SB60274
- DTXSID90384907
- 5-cyano-1-(4-chlorophenyl)uracil
- AKOS005069413
- Oprea1_865239
- 75837-75-1
- UTWHPUGRDCGNEG-UHFFFAOYSA-N
- 11E-932
- CCG-238474
-
- MDL: MFCD00172907
- インチ: InChI=1S/C11H6ClN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17)
- InChIKey: UTWHPUGRDCGNEG-UHFFFAOYSA-N
- ほほえんだ: N#CC=1C(NC(=O)N(C1)C2=CC=C(Cl)C=C2)=O
計算された属性
- せいみつぶんしりょう: 247.01500
- どういたいしつりょう: 247.0148541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 73.2Ų
じっけんとくせい
- ゆうかいてん: 255-258°
- PSA: 78.65000
- LogP: 1.05088
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile セキュリティ情報
- 危険レベル:IRRITANT
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB158811-1 g |
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | 1g |
€452.10 | 2022-06-11 | ||
Chemenu | CM165512-1g |
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | 95% | 1g |
$414 | 2023-02-17 | |
Key Organics Ltd | 11E-932-1MG |
1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 11E-932-100G |
1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | >95% | 100g |
£12375.00 | 2025-02-09 | |
Key Organics Ltd | 11E-932-5G |
1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | >95% | 5g |
£990.00 | 2025-02-09 | |
Key Organics Ltd | 11E-932-25G |
1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | >95% | 25g |
£3630.00 | 2025-02-09 | |
Key Organics Ltd | 11E-932-50G |
1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | >95% | 50g |
£6600.00 | 2025-02-09 | |
abcr | AB158811-500 mg |
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | 500MG |
€346.00 | 2022-06-11 | ||
Key Organics Ltd | 11E-932-10MG |
1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
75837-75-1 | >95% | 10mg |
£63.00 | 2025-02-09 | |
abcr | AB158811-1g |
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile; . |
75837-75-1 | 1g |
€587.80 | 2024-04-16 |
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileに関する追加情報
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: A Comprehensive Overview
The compound 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, identified by the CAS number 75837-75-1, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule consists of a pyrimidine ring system with substituents that include a cyano group and a chlorophenyl group, making it a versatile scaffold for various chemical modifications.
Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry. The presence of the cyano group at the 5-position of the pyrimidine ring introduces electron-withdrawing effects, which can influence the compound's reactivity and bioavailability. Additionally, the chlorophenyl group at the 1-position contributes to the molecule's hydrophobicity and potentially enhances its ability to cross cellular membranes. These structural features make 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile a promising candidate for further exploration in therapeutic applications.
One area where this compound has shown potential is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. The tetrahydropyrimidine core of this molecule provides a rigid structure that can be tailored to bind specifically to kinase active sites. Recent research has demonstrated that analogs of this compound exhibit potent inhibitory activity against several oncogenic kinases, suggesting its utility in anti-cancer drug design.
Beyond kinase inhibition, 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has also been investigated for its potential as a modulator of other therapeutic targets. For instance, studies have explored its ability to interact with G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The compound's structural flexibility allows for interactions with diverse receptor types, making it a valuable tool in drug discovery efforts targeting neurodegenerative diseases and inflammatory conditions.
The synthesis of this compound involves multi-step organic reactions that highlight the importance of stereocontrol and regioselectivity. Researchers have developed efficient methodologies to construct the tetrahydropyrimidine ring system with high yields and purity. These synthetic strategies often employ catalytic asymmetric approaches to ensure the formation of enantiomerically pure compounds, which are crucial for pharmacological studies.
In terms of pharmacokinetics, preliminary studies indicate that 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibits favorable absorption profiles in preclinical models. Its bioavailability is enhanced by the presence of lipophilic substituents such as the chlorophenyl group. However, further investigations are required to assess its metabolism and excretion pathways in vivo.
The application of computational chemistry tools has significantly advanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding modes with target proteins, while quantum mechanical calculations have elucidated its electronic structure and reactivity. These computational approaches complement experimental studies and facilitate rational drug design efforts.
In conclusion, 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile represents a valuable molecule with diverse applications in medicinal chemistry. Its unique structure and promising biological activities make it an attractive candidate for further research and development. As advancements in synthetic methods and computational modeling continue to evolve
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